molecular formula C18H19N3O5S B2527060 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097860-73-4

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2527060
M. Wt: 389.43
InChI Key: XTXKNOIHTWFDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative, a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are often used in medicinal chemistry for their antibacterial properties and potential neuroleptic activity.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of sulfonamide derivatives with neuroleptic activity, novel benzamides were synthesized by replacing the sulfamoyl group in sulpiride with a sulfonamido group, which resulted in compounds with potent dopamine receptor blockade activity . Although the specific synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. For instance, the sulfonamide compound 4MNBS was characterized using these methods, and its molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) . The stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can indicate the potential for charge transfer within the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those used for their synthesis. The reactivity of the sulfonamide group allows for the formation of new derivatives with different substituents, which can lead to a variety of biological activities. For example, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized using classical and microwave methods, starting from 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . These reactions demonstrate the versatility of sulfonamide chemistry in generating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's polarity and ability to form hydrogen bonds, which can affect its solubility and stability. The thermal analysis can provide information about the compound's stability under different temperature conditions. The computed atomic charges and molecular electrostatic potential can give insights into the reactivity and interaction of the molecule with biological targets . The antibacterial and antiproliferative activities of some sulfonamide derivatives have been tested, indicating their potential use in medical applications .

properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18-2-1-5-21(18)14-8-13(10-19-12-14)11-20-27(23,24)15-3-4-16-17(9-15)26-7-6-25-16/h3-4,8-10,12,20H,1-2,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKNOIHTWFDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.